molecular formula C17H15ClN2O2 B2724594 N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide CAS No. 693821-14-6

N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide

Cat. No.: B2724594
CAS No.: 693821-14-6
M. Wt: 314.77
InChI Key: FDWXGONSQMMKOW-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide (CAS 693821-14-6) is a synthetic indole-based compound supplied for research purposes. This acetamide derivative is classified as an irritant and requires careful handling. Indole derivatives are a significant focus in medicinal chemistry due to their diverse biological profiles. Recent research highlights the potential of structurally similar indole-acetamide compounds in neuroscience, particularly as multi-target-directed ligands for investigating complex neurodegenerative conditions such as Alzheimer's disease . These analogues are designed and evaluated in vitro for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the pathogenesis of Alzheimer's . Furthermore, related compounds have demonstrated valuable antioxidant properties in studies employing FRAP and DPPH assays, suggesting potential for research into oxidative stress . The specific structural features of this molecule—including the indole core, amide linkage, and chlorophenyl group—make it a versatile intermediate or target for further chemical exploration and biological screening. This product is intended for research use by qualified laboratory personnel and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,21H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWXGONSQMMKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodologies

Indole Core Functionalization

The 3-(hydroxymethyl)indole intermediate is critical. Two primary approaches dominate:

Vilsmeier-Haack Formylation Followed by Reduction
  • Step 1 : Formylation of indole at the 3-position using POCl₃ and DMF (Vilsmeier-Haack reaction) yields 3-formylindole.
  • Step 2 : Sodium borohydride reduction converts the formyl group to hydroxymethyl.
  • Yield : ~75–85% (combined steps).
Direct Hydroxymethylation via Aldol Condensation
  • Indole reacts with formaldehyde under acidic conditions (e.g., HCl/EtOH), but regioselectivity challenges limit utility.

Acetamide Installation at the 1-Position

Two routes are prevalent for introducing the N-(4-chlorophenyl)acetamide group:

Chloroacetylation and Nucleophilic Substitution
  • Step 1 : 3-(Hydroxymethyl)indole reacts with chloroacetyl chloride in THF with triethylamine, yielding 2-chloro-N-[3-(hydroxymethyl)indol-1-yl]acetamide.
  • Step 2 : Displacement of chloride with 4-chloroaniline in DMF/K₂CO₃ at 60°C.
  • Yield : 62–68% (Step 1), 55–60% (Step 2).
Direct Amide Coupling
  • Activation : 3-(Hydroxymethyl)indole-1-acetic acid is activated with HATU or EDCI/HOBt.
  • Coupling : Reaction with 4-chloroaniline in DCM or DMF provides the target compound.
  • Yield : 70–78%.

Hydroxymethyl Group Protection-Deprotection

To prevent oxidation or side reactions during amidation:

  • Protection : TBSCl imidazole in DMF installs a tert-butyldimethylsilyl (TBS) ether.
  • Deprotection : TBAF in THF removes the TBS group post-amide formation.
  • Overall Yield Improvement : 15–20% compared to unprotected routes.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Reference
Chloroacetylation Cost-effective, scalable Low regioselectivity in indole substitution 55–60
Direct Amide Coupling High purity, avoids chloride displacement Requires expensive coupling agents 70–78
TBS Protection Route Prevents side reactions Additional protection/deprotection steps 65–70

Optimization and Green Chemistry Approaches

Solvent and Catalyst Selection

  • Microwave Assistance : Reduces reaction time by 40% for amide coupling.
  • Aqueous Micellar Conditions : Use of TPGS-750-M surfactant improves atom economy.

Flow Chemistry

  • Continuous flow systems enhance reproducibility in indole formylation (95% conversion).

Characterization and Validation

  • ¹H NMR : Key signals include δ 4.75 (s, 2H, CH₂OH), 7.25–7.60 (m, Ar-H), and 8.10 (s, NH).
  • HPLC Purity : >98% achieved via recrystallization from ethanol/water.

Challenges and Mitigation

  • Regioselectivity : Use of bulky bases (e.g., DIPEA) favors 1-substitution over 3-position.
  • Hydroxymethyl Stability : Avoid strongly acidic/basic conditions to prevent dehydration.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)acetamide

This compound (C₁₆H₁₃ClN₂O, MW 284.74 g/mol) shares the same indole-acetamide backbone and 4-chlorophenyl group but lacks the hydroxymethyl substituent. The absence of this group reduces polarity, as evidenced by its lower molecular weight and logP (calculated 2.81 vs. ~2.0 for the hydroxymethyl variant) . This difference may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.

N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-oxoacetamide

Featuring a 4-fluorobenzyl group and a ketone at the acetamide’s α-position, this analog (C₁₇H₁₃FN₂O₂, MW 296.30 g/mol) exhibits increased electron-withdrawing character due to the fluorine atom. The ketone group introduces a planar, conjugated system that may enhance binding to enzymes like cyclooxygenase (COX), contrasting with the hydroxymethyl group’s flexibility and hydrogen-bonding capacity .

Heterocyclic Variants

2-Phenyl Benzimidazole-1-Acetamide Derivatives

Compounds such as 3q (2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide) replace the indole core with a benzimidazole ring. These derivatives demonstrate notable anthelmintic activity, with 3q causing paralysis and death in Pheretima posthuma at 50 mg/mL, comparable to albendazole .

Triazole-Containing Acetamides

Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) incorporates a triazole ring, introducing additional hydrogen-bonding sites (N-H and triazole N atoms). The naphthalene group enhances lipophilicity (logP ~4.5), contrasting with the hydroxymethyl indole analog’s moderate polarity .

Substituent Effects on Bioactivity and Physicochemical Properties

Halogen Substituents

  • 4-Chlorophenyl vs. 4-Fluorophenyl : Chlorine’s larger atomic radius and higher electronegativity increase steric bulk and electron-withdrawing effects compared to fluorine. For example, 10j (N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) shows a melting point of 192–194°C , higher than fluorinated analogs, likely due to stronger intermolecular halogen interactions .
  • Nitro Groups : Compound 10l (2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide) includes a nitro group, which significantly lowers pKa (estimated ~1.5) and enhances oxidative metabolic instability compared to hydroxymethyl-containing derivatives .

Sulfonamide vs. Hydroxymethyl

Compounds 31 and 39 (–7) feature sulfonamide (-SO2NH-) and cyanophenyl groups. Sulfonamides increase acidity (pKa ~10–12) and improve water solubility, whereas hydroxymethyl groups balance moderate hydrophilicity (logP ~2.0) with metabolic stability via glucuronidation pathways .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Melting Point (°C) logP (Calc.)
Target Compound C₁₆H₁₃ClN₂O₂ 300.74 3-Hydroxymethyl indole N/A ~2.0
N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)acetamide C₁₆H₁₃ClN₂O 284.74 Unsubstituted indole N/A 2.81
10j () C₂₅H₂₀Cl₂FNO₃ 484.34 4-Chlorobenzoyl, 3-Cl-4-F 192–194 4.52
6m () C₂₁H₁₈ClN₄O₂ 393.11 Triazole, naphthyloxy N/A 4.5

Biological Activity

N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-chlorophenyl group, an indole moiety, and an acetamide functional group. Its chemical formula is C17H15ClN2O2C_{17}H_{15}ClN_{2}O_{2} with a molecular weight of 316.76 g/mol. The presence of the indole structure is significant as it is often associated with various biological activities, including anticancer and antimicrobial effects.

1. Interaction with Biological Targets:
The indole moiety is known for its ability to interact with multiple biological targets, including receptors involved in neurotransmission and inflammation. Research suggests that compounds with indole structures can modulate serotonin receptors, which play a crucial role in mood regulation and other physiological functions .

2. Anticancer Activity:
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and caspase activation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Cell Line/Organism IC50/Minimum Inhibitory Concentration (MIC) Mechanism
AnticancerMCF-7 (breast cancer)6.72 μMApoptosis via caspase activation
A549 (lung cancer)4.87 μMCell cycle arrest
AntimicrobialE. coli8.33 μMDisruption of cell membrane integrity
S. aureus5.64 μMInhibition of cell wall synthesis

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

  • A study published in MDPI highlighted that derivatives with similar structures demonstrated significant anticancer activity by inducing programmed cell death mechanisms . The study noted that structural modifications could enhance potency.
  • Another investigation focused on the antimicrobial properties of related indole derivatives found that they exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Future Directions

Further research is necessary to explore the full pharmacological profile of this compound. Key areas for future studies include:

  • Pharmacokinetics and Pharmacodynamics: Understanding how the compound behaves in biological systems will be crucial for its development as a therapeutic agent.
  • Structural Optimization: Modifying the chemical structure to improve efficacy and reduce toxicity could lead to more effective drug candidates.

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis involves multi-step protocols:

  • Step 1: Construct the indole core via Friedel-Crafts alkylation or palladium-catalyzed coupling.
  • Step 2: Introduce the hydroxymethyl group at the indole C3 position using formaldehyde or hydroxymethylation reagents.
  • Step 3: Couple the indole intermediate with 4-chlorophenyl acetamide via nucleophilic substitution or amide bond formation.
    Optimization strategies include:
  • Catalysts (e.g., HCl, H₂SO₄) in refluxing ethanol/acetic acid to improve yields (up to 72% for analogous compounds) .
  • Stoichiometric control (e.g., 1.2 equivalents of 4-chlorophenylamine) to minimize side reactions .
  • Purification via flash column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation:
    • High-resolution mass spectrometry (HRMS): Matches calculated and observed m/z values (e.g., HRMS data for similar compounds show <5 ppm error) .
    • Multinuclear NMR (¹H, ¹³C, DEPT): Assigns substituent positions (e.g., indole C3 hydroxymethyl at δ ~4.8 ppm in ¹H NMR; acetamide carbonyl at δ ~170 ppm in ¹³C NMR) .
  • Purity Assessment:
    • HPLC: Chiral columns (e.g., Chiral MX) resolve enantiomers, with retention times validated against standards .
    • Melting Point: Sharp melting ranges (e.g., 153–193°C for analogous indole acetamides) indicate high crystallinity .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies:
    • Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks.
    • Monitor degradation via HPLC peak area reduction (<5% degradation indicates stability) .
  • Long-Term Stability:
    • Store at -20°C in argon-purged vials; assess solubility in DMSO/PBS and aggregation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and target interactions of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., Bcl-2/Mcl-1 for anticancer activity). Validate with free-energy calculations (MM-GBSA) .
  • QSAR Models: Correlate substituent effects (e.g., 4-chlorophenyl hydrophobicity) with bioactivity using descriptors like logP and polar surface area .
  • MD Simulations: Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess target residence time .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values (e.g., anticancer activity against MCF-7 vs. HepG2 cells) using standardized assays (MTT vs. SRB) .
  • Structural Variants: Test analogs with modified substituents (e.g., nitro or methoxy groups) to isolate pharmacophore contributions .
  • Target Validation: Knockdown putative targets (e.g., Bcl-2 via siRNA) to confirm mechanism-specific activity .

Q. How does the hydroxymethyl group at the indole C3 position influence physicochemical properties and bioavailability?

Methodological Answer:

  • LogP and Solubility: The polar hydroxymethyl group reduces logP by ~0.5 units compared to methyl analogs, improving aqueous solubility (e.g., >50 µM in PBS) .
  • Metabolic Stability: Incubate with liver microsomes; hydroxymethyl groups often undergo glucuronidation, reducing plasma half-life (t₁/₂ < 2 hours) .
  • Permeability: Assess Caco-2 monolayer permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .

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